molecular formula C8H12O2 B1430979 7-Oxaspiro[3.5]nonan-1-one CAS No. 1473422-93-3

7-Oxaspiro[3.5]nonan-1-one

Cat. No. B1430979
M. Wt: 140.18 g/mol
InChI Key: GYIZAYLNFPEFBJ-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonan-1-one is a small organic molecule . It is part of the spiro compound family, which refers to a type of organic compound characterized by two or more rings that share a single atom.


Molecular Structure Analysis

The molecular structure of 7-Oxaspiro[3.5]nonan-1-one consists of a spirocyclic system, which is a type of cyclic system where two rings share a single atom . The InChI code for this compound is 1S/C8H12O2/c9-7-1-3-8(4-2-7)5-6-10-8/h1-6H2 .


Physical And Chemical Properties Analysis

The physical form of 7-Oxaspiro[3.5]nonan-1-one is a liquid . It has a molecular weight of 140.18 .

Safety And Hazards

The safety information for 7-Oxaspiro[3.5]nonan-1-one indicates that it has a GHS07 pictogram, which denotes that it can cause harm if swallowed, inhaled, or comes into contact with skin . The signal word is “Warning” and there are several precautionary statements associated with it .

properties

IUPAC Name

7-oxaspiro[3.5]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-1-2-8(7)3-5-10-6-4-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIZAYLNFPEFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxaspiro[3.5]nonan-1-one

CAS RN

1473422-93-3
Record name 7-oxaspiro[3.5]nonan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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